3-O-Methyl-D-glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2S,4R,5R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3?,4-,5?,6-,7+/m1/s1 |

InChI Key |

SCBBSJMAPKXHAH-SBAKBNTDSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H](C(O[C@@H](C1O)O)CO)O |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals

Introduction: 3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose that serves as a valuable tool in metabolic research, particularly in the study of glucose transport mechanisms. Its key characteristic is that it is recognized and transported by glucose transporters, but it is not metabolized by the cell. This property makes it an ideal probe for investigating the kinetics and regulation of glucose uptake in various cell types and tissues. This technical guide provides a comprehensive overview of this compound, including its structure, properties, synthesis, and applications in experimental research.

Chemical Structure and Properties

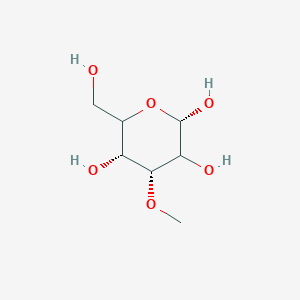

This compound is a monosaccharide with the chemical formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[1] The structure consists of a D-glucopyranose ring with a methyl group replacing the hydrogen of the hydroxyl group at the C3 position. This modification prevents the molecule from being phosphorylated by hexokinase, the first and rate-limiting step of glycolysis, thus halting its further metabolism within the cell. The pyranose ring can exist in either an α or β anomeric form.

Below is a 2D representation of the chemical structure of α-D-glucopyranose and its methylated derivative, 3-O-Methyl-α-D-glucopyranose.

Caption: Comparison of the chemical structures of α-D-glucopyranose and 3-O-Methyl-α-D-glucopyranose.

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 13224-94-7 (α-anomer) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 167-169 °C | [2] |

| Optical Rotation [α]D²⁵ | +55° to +57° (c=1 in H₂O + trace NH₄OH) | [2] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

Synthesis of this compound: A Representative Protocol

The regioselective methylation of a specific hydroxyl group in a polyhydroxylated molecule like glucose requires a multi-step synthetic strategy involving protection and deprotection of the other hydroxyl groups. A common starting material for such syntheses is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, where the hydroxyl groups at C1, C2, C5, and C6 are protected. This leaves the hydroxyl group at C3 as the only one available for reaction.

Experimental Protocol: Synthesis via Methylation of a Protected Glucofuranose Derivative

This protocol is a representative method based on the general principles of selective methylation of monosaccharides.

Step 1: Protection of D-Glucose

-

D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This is typically achieved by reacting D-glucose with acetone (B3395972) in the presence of an acid catalyst (e.g., sulfuric acid) and a dehydrating agent.

Step 2: Methylation of the C3 Hydroxyl Group

-

The resulting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

A strong base, such as sodium hydride (NaH), is added to the solution to deprotonate the free hydroxyl group at the C3 position, forming an alkoxide.

-

Methyl iodide (CH₃I) is then added to the reaction mixture. The alkoxide acts as a nucleophile, attacking the methyl group of methyl iodide in an Sₙ2 reaction to form the methyl ether.

-

The reaction is typically stirred overnight at room temperature to ensure completion.

Step 3: Deprotection

-

The protecting isopropylidene groups are removed by acid hydrolysis. The methylated intermediate is treated with an aqueous acidic solution (e.g., trifluoroacetic acid or hydrochloric acid) to yield this compound.

-

The final product is then purified by chromatography.

Applications in Research: Investigating Glucose Transport

The primary application of this compound is in the study of glucose transport across cell membranes. Because it is transported but not metabolized, it allows for the specific measurement of the transport step, independent of downstream metabolic events.

Experimental Protocol: Erythrocyte 3-O-Methyl-D-glucose Uptake Assay for Diagnosis of Glucose Transporter Protein 1 (GLUT1) Deficiency Syndrome

This assay is used to diagnose GLUT1 deficiency syndrome, a condition caused by impaired glucose transport into the brain.[3] The protocol measures the uptake of radiolabeled 3-O-Methyl-D-glucose into erythrocytes, which also express GLUT1.

Materials:

-

Blood samples collected in sodium-heparin or citrate-phosphate-dextrose solution.

-

¹⁴C-labeled 3-O-Methyl-D-glucose.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Erythrocytes are isolated from whole blood by centrifugation and washed with PBS.

-

The cells are resuspended in PBS to a known hematocrit.

-

The uptake of ¹⁴C-labeled 3-O-Methyl-D-glucose (final concentration 0.5 mmol/L; 1 µCi/mL) is measured at 4°C and pH 7.4.[3]

-

The influx of 3-O-Methyl-D-glucose is stopped at 5-second intervals by adding an ice-cold stop solution and rapid centrifugation.[3]

-

The cell pellets are washed to remove extracellular tracer, and the cells are then lysed.

-

The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting.

-

The uptake in patient samples is compared to that of healthy controls. Patients with GLUT1 deficiency syndrome show a significantly reduced uptake of 3-O-Methyl-D-glucose.[3]

Mechanism of Action: Competitive Inhibition of Glucose Transport

This compound acts as a competitive inhibitor of glucose transport. It binds to the same site on glucose transporters, such as GLUT1, as glucose itself. By occupying the binding site, it prevents glucose from being transported into the cell. This interaction is not followed by a conformational change that releases the molecule into the cytoplasm in a way that it can be metabolized, effectively blocking the transporter.

The following diagram, generated using the DOT language, illustrates the competitive interaction of this compound with the GLUT1 transporter.

Caption: Competitive inhibition of GLUT1-mediated glucose transport by this compound.

Signaling and Biological Effects

While this compound is primarily used as a tool to study transport, it can have downstream biological effects due to its ability to inhibit glucose uptake. For instance, in pancreatic islet cells, high concentrations of 3-O-Methyl-D-glucose have been shown to inhibit glucose-induced insulin (B600854) release.[4] This effect is thought to be due to the inhibition of glucose metabolism, which is a key trigger for insulin secretion. The inhibition of glucose uptake leads to a decrease in the intracellular ATP/ADP ratio, which in turn affects the activity of ATP-sensitive potassium channels and calcium influx, critical steps in insulin exocytosis.

Quantitative Data on the Inhibition of Insulin Release

A study on rat pancreatic islets demonstrated that 3-O-methyl-D-glucose can cause a rapid and sustained inhibition of glucose-induced insulin release, with the inhibitory action being more pronounced at lower glucose concentrations.[4]

| Concentration of 3-O-Methyl-D-glucose | Effect on Glucose-Induced Insulin Release | Reference |

| 30-80 mM | Rapid, sustained, and not rapidly reversible inhibition | [4] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working in the fields of metabolism, diabetes, and oncology. Its unique property of being a transportable but non-metabolizable glucose analog allows for the precise investigation of glucose transport systems. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for designing and interpreting experiments aimed at elucidating the complex processes of cellular glucose homeostasis and its dysregulation in disease.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-O-メチル-D-グルコピラノース ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-D-glucopyranose is a methylated monosaccharide of significant interest in biomedical research. As a non-metabolizable analog of D-glucose, it serves as a crucial tool for studying glucose transport mechanisms across cell membranes, particularly through GLUT transporters. Its unique property of being transported into cells but not undergoing subsequent glycolysis makes it an ideal probe for isolating and quantifying the transport step of glucose metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in glucose transport assays, and a discussion of its chemical synthesis and behavior in solution.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is soluble in water.[1] Its key physical and chemical identifiers and properties are summarized below for easy reference.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | [2] |

| Synonyms | 3-O-Methyl-α-D-glucopyranose, 3-O-Methylglucose | [3][4] |

| Molecular Formula | C₇H₁₄O₆ | [3][5] |

| CAS Number | 13224-94-7 (for α-anomer) | [3][5][6] |

| EC Number | 236-197-7 | [3][7] |

| PubChem CID | 54297885 | [8] |

| MDL Number | MFCD00063266 | [3][7] |

| InChI Key | SCBBSJMAPKXHAH-OVHBTUCOSA-N | [6] |

| SMILES | CO[C@@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O | [6] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 194.18 g/mol | [3][7][9] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 167-169 °C | [6] |

| Boiling Point | 406.3 ± 45.0 °C at 760 mmHg (Predicted) | [10] |

| Solubility | Water: 50 mg/mL | [6] |

| Optical Rotation [α]D | +55° to +57° (c=1 in water + trace NH₄OH, 25 °C) | [6] |

| Storage Conditions | 0-8 °C, desiccated | [9] |

| XLogP3 | -2.1 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

Chemical Behavior and Stability

Mutarotation in Solution

Like D-glucose, this compound exists in solution as an equilibrium mixture of its α- and β-anomers. This phenomenon, known as mutarotation, involves the interconversion between the cyclic hemiacetal forms via a transient open-chain structure.[11] This process results in a gradual change in the specific optical rotation of a freshly prepared solution until equilibrium is reached.[12][13] At room temperature, the equilibrium ratio of α to β anomers for this compound is approximately 1:1.4, with the system taking about 6 hours to reach 95% of this equilibrium.[11]

Caption: Mutarotation of this compound in solution.

Chemical Stability and Reactivity

This compound is a stable compound under normal laboratory conditions and should be stored in a cool, dry place.[9][14] The methylation at the C3 hydroxyl group prevents it from being a substrate for hexokinase, the first enzyme in the glycolytic pathway.[15] This metabolic stability is the cornerstone of its utility in biological research. While the hydroxyl groups at positions C1, C2, C4, and C6 can undergo typical reactions of alcohols (e.g., etherification, esterification), its primary use is as a chemically inert probe for transport studies. It is considered a passive, carrier-mediated transported glucose analogue.

Biological Activity and Applications

The primary application of this compound is in the study of glucose transport across biological membranes. It is recognized and transported by facilitative glucose transporters (GLUTs), such as GLUT1, which is ubiquitously expressed, particularly in erythrocytes and the blood-brain barrier.[10]

Because it is not phosphorylated by hexokinase, it is not trapped intracellularly and does not enter glycolysis.[15] This allows researchers to measure the rate of glucose transport independently of downstream metabolic events.[6] Its flux across the cell membrane will eventually reach equilibrium.[7] This makes it an invaluable tool for diagnosing conditions like GLUT1 deficiency syndrome and for fundamental research into glucose metabolism and insulin (B600854) response.[9][16]

Caption: Cellular uptake and fate of Glucose vs. This compound.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of specifically methylated sugars like this compound is a multi-step process that requires the use of protecting groups to ensure methylation occurs at the desired hydroxyl position. A general strategy involves:

-

Protection of other hydroxyl groups: Starting with a suitable glucose derivative (e.g., methyl α-D-glucopyranoside), hydroxyl groups at positions C1, C2, C4, and C6 are protected. This often involves forming acetals (e.g., with acetone (B3395972) to protect C1-C2 and C4-C6) or using bulky groups like trityl on the primary C6 hydroxyl.

-

Methylation: The remaining free hydroxyl group at C3 is then methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride).

-

Deprotection: The protecting groups are subsequently removed by acid hydrolysis to yield the final this compound.

Purification at each step is critical and is typically achieved by column chromatography on silica (B1680970) gel. Final products are often purified by recrystallization.

Note: The cited literature provides strategies for synthesizing methylated sugars but does not offer a complete, step-by-step protocol for the synthesis of this compound. Researchers should consult specialized organic chemistry literature for detailed procedures.

Erythrocyte Glucose Uptake Assay for GLUT1 Function

This protocol is adapted from the methodology used to diagnose GLUT1 deficiency syndrome by measuring the uptake of radiolabeled 3-O-Methyl-D-glucose into red blood cells (RBCs).

Materials:

-

Whole blood collected in sodium-heparin or CPD.

-

Phosphate-buffered saline (PBS), ice-cold.

-

[¹⁴C]-3-O-Methyl-D-glucose.

-

Non-radiolabeled 3-O-Methyl-D-glucose.

-

"Hot" solution: 0.5 mM 3-O-Methyl-D-glucose in PBS containing 1 µCi/mL [¹⁴C]-3-O-Methyl-D-glucose.

-

"Stop" solution: Ice-cold PBS containing 100 µM mercuric chloride and 50 µM phloretin (B1677691) (GLUT transporter inhibitors).

-

Cell lysis buffer.

-

Scintillation fluid and scintillation counter.

Procedure:

-

RBC Preparation:

-

Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBC pellet three times with 10 volumes of ice-cold PBS, centrifuging and aspirating the supernatant each time.

-

Resuspend the final RBC pellet in an equal volume of PBS to create a 50% hematocrit suspension.

-

-

Uptake Measurement:

-

Pre-chill all solutions and samples to 4°C.

-

Initiate the uptake by mixing a known volume of the 50% RBC suspension with the "Hot" solution.

-

At timed intervals (e.g., 5, 10, 15, 20 seconds), take an aliquot of the RBC suspension and immediately add it to a larger volume of the ice-cold "Stop" solution to terminate transport.

-

Centrifuge the stopped samples to pellet the RBCs.

-

Carefully aspirate the supernatant. Wash the pellet again with the "Stop" solution to remove any remaining extracellular radioactivity.

-

-

Quantification:

-

Lyse the washed RBC pellets.

-

Add scintillation fluid to the lysate.

-

Quantify the amount of [¹⁴C]-3-O-Methyl-D-glucose taken up by the cells using a liquid scintillation counter.

-

Calculate the rate of uptake (e.g., in pmol/min/µL of cells) by plotting the counts per minute against time. The initial linear portion of the curve represents the transport rate.

-

Caption: Experimental workflow for a radiolabeled glucose transport assay.

Conclusion

This compound is an essential biochemical reagent for life sciences research. Its well-characterized physical and chemical properties, combined with its unique biological behavior as a non-metabolizable glucose transport substrate, ensure its continued use in studies of metabolic regulation, diabetes, and genetic disorders of glucose transport. The data and protocols provided in this guide offer a foundational resource for researchers employing this versatile molecule in their experimental designs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sequence Determinants of GLUT1-mediated Accelerated-exchange Transport: ANALYSIS BY HOMOLOGY-SCANNING MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempap.org [chempap.org]

- 4. 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. revvity.co.jp [revvity.co.jp]

- 8. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]

- 9. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 12. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. Production of 1,4:3,6-dianhydro-α- d -glucopyranose from methyl 3,6-anhydro-α- d -glucopyranoside and its taste identification - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00266D [pubs.rsc.org]

A Technical Guide to the Biological Activity of 3-O-Methyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has become an invaluable tool in the study of carbohydrate metabolism and transport. Its unique property of being recognized and transported by glucose transporters without being significantly metabolized by intracellular enzymes makes it an ideal probe for dissecting the intricacies of glucose uptake and its subsequent signaling pathways. This technical guide provides a comprehensive overview of the biological activity of 3-OMG, with a focus on its mechanism of action, quantitative data on its interactions, and detailed experimental protocols for its use in research.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | |

| Molecular Weight | 194.18 g/mol | |

| CAS Number | 13224-94-7 | |

| Melting Point | 167-169 °C | |

| Solubility | Soluble in water | |

| Appearance | White to off-white crystalline powder | [1] |

Biological Activity and Mechanisms of Action

The primary biological utility of 3-OMG stems from its interaction with glucose transport systems and its limited intracellular metabolism.

Interaction with Glucose Transporters

3-OMG is a substrate for various glucose transporters (GLUTs), which mediate the facilitated diffusion of glucose across cell membranes. It is actively transported into cells, allowing for the direct measurement of transporter activity without the confounding effects of subsequent metabolic pathways.

Table 1: Transport Kinetics of this compound

| Transporter/Cell Type | Kₘ (mM) | Vₘₐₓ (nmol/min/cell or other units) | Species | Reference |

| GLUT1 (expressed in Xenopus oocytes) | 26.2 | 3.5 nmol/min/oocyte | Rat | |

| GLUT4 (expressed in Xenopus oocytes) | 4.3 | 0.7 nmol/min/oocyte | Rat | |

| Hepatocytes | 17.6 ± 3.5 (exchange exit) | 78.8 ± 5.3 mmol/L of cell water/min | Rat | |

| Red Blood Cells | 2.3 ± 0.48 (zero-trans uptake) | 0.055 ± 0.003 µmol/(mL cell water)/min | Rat |

Kₘ (Michaelis constant) is the substrate concentration at which the transport rate is half of Vₘₐₓ. Vₘₐₓ (maximum velocity) represents the maximum rate of transport.

Inhibition of Glucose-Induced Insulin (B600854) Secretion

At high concentrations (30-80 mM), 3-OMG has been shown to inhibit glucose-induced insulin secretion from pancreatic β-cells.[2] This inhibitory effect is not due to osmotic artifacts but rather a more specific interference with glucose signaling. The proposed mechanism involves the inhibition of glucose phosphorylation by glucokinase, the primary glucose sensor in β-cells.[2] This leads to a decrease in the ATP/ADP ratio, preventing the closure of ATP-sensitive potassium (K-ATP) channels, subsequent membrane depolarization, and calcium influx, which are all critical steps in triggering insulin exocytosis.[2]

dot

Caption: Inhibition of Insulin Secretion by this compound.

Metabolic Stability

A critical aspect of 3-OMG's utility is its resistance to metabolic degradation. Studies have shown that it is largely unmetabolized in the brain and other tissues.[3] While some minor conversion to acidic products has been observed, the vast majority remains as the parent compound.[3] This metabolic stability is crucial for its application in transport studies, as it ensures that the measured uptake reflects the activity of the transporter and not subsequent metabolic trapping.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-O-methylated glucose derivatives involves the protection of hydroxyl groups, followed by methylation and deprotection. While a specific, detailed protocol for the synthesis of this compound from D-glucose was not found in the search results, a general approach can be outlined based on the synthesis of related compounds. This typically involves:

-

Protection of C1, C2, C4, and C6 hydroxyl groups of D-glucose: This can be achieved using various protecting groups, for example, through the formation of an isopropylidene acetal (B89532) at C1 and C2, and another at C5 and C6, followed by protection of the C4 hydroxyl.

-

Methylation of the free C3 hydroxyl group: This is commonly performed using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride.

-

Deprotection: Removal of the protecting groups to yield the final product.

Note: This is a generalized procedure and requires optimization and adaptation based on specific laboratory conditions and available reagents.

dot

Caption: Synthetic Workflow for this compound.

Glucose Transport Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol is a standard method for measuring the activity of glucose transporters in various cell types, including adipocytes and Xenopus oocytes.

Materials:

-

Cells expressing the glucose transporter of interest (e.g., 3T3-L1 adipocytes, Xenopus oocytes injected with transporter cRNA).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose.

-

Unlabeled 3-O-Methyl-D-glucose.

-

Phloretin or cytochalasin B (as transport inhibitors for determining non-specific uptake).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Cell Preparation: Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes) or prepare Xenopus oocytes as required.

-

Starvation: Incubate cells in serum-free medium for 2-4 hours to lower basal glucose transport.

-

Pre-incubation: Wash cells with KRH buffer and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Add KRH buffer containing a known concentration of radiolabeled 3-OMG and varying concentrations of unlabeled 3-OMG. For non-specific uptake, add the transport inhibitor.

-

Uptake Termination: After a defined period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the transport process.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of 3-OMG uptake and determine kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

dot

Caption: 3-O-Methyl-D-glucose Transport Assay Workflow.

Insulin Secretion Assay from Pancreatic Islets

This protocol is used to assess the effect of 3-OMG on insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (from mouse or rat).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

-

Glucose solutions of various concentrations.

-

3-O-Methyl-D-glucose solution.

-

Insulin RIA or ELISA kit.

Procedure:

-

Islet Isolation: Isolate pancreatic islets using collagenase digestion.

-

Islet Culture: Culture the isolated islets overnight to allow for recovery.

-

Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Stimulation: Incubate batches of islets with different experimental conditions:

-

Basal (low glucose).

-

Stimulatory glucose (e.g., 16.7 mM).

-

Stimulatory glucose + various concentrations of 3-OMG.

-

-

Supernatant Collection: After the incubation period (e.g., 60 minutes), collect the supernatant.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Express insulin secretion as a fold-change over the basal condition and compare the effects of 3-OMG.

Hexokinase Inhibition Assay

This assay determines the inhibitory effect of 3-OMG on hexokinase activity.

Materials:

-

Purified hexokinase or cell lysate containing hexokinase.

-

Assay buffer (e.g., Tris-HCl).

-

ATP and MgCl₂.

-

Glucose-6-phosphate dehydrogenase (G6PDH).

-

NADP⁺.

-

D-Glucose.

-

3-O-Methyl-D-glucose.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, G6PDH, and NADP⁺.

-

Enzyme and Substrate Addition: Add hexokinase and a fixed concentration of D-glucose to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of 3-OMG to the reaction wells.

-

Kinetic Measurement: Monitor the rate of NADP⁺ reduction to NADPH by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocities at different 3-OMG concentrations and determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.

Conclusion

This compound is a powerful and versatile tool for investigating glucose transport and its associated signaling pathways. Its well-characterized interactions with glucose transporters and its metabolic stability make it an essential reagent in the fields of diabetes, metabolism, and oncology research. The experimental protocols provided in this guide offer a starting point for researchers to utilize 3-OMG effectively in their studies. Further research to elucidate the precise inhibitory constants for various transporters and a more detailed understanding of its impact on intracellular signaling will continue to expand the utility of this important glucose analog.

References

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose that serves as a valuable tool in biomedical research and drug development. Its unique characteristic of being transported into cells by glucose transporters, but not being metabolized, makes it an ideal probe for studying glucose transport mechanisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, common synonyms, and detailed experimental protocols for its use in key applications.

Chemical Identification and Properties

Accurate identification of chemical compounds is critical in research and development. This compound is identified by two primary CAS numbers, which may distinguish between the specific anomer or the general D-glucopyranose form.

| Property | Value | Reference |

| CAS Number | 3370-81-8 | [3] |

| 13224-94-7 (α-anomer) | ||

| Molecular Formula | C₇H₁₄O₆ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 160-169 °C | [3] |

| Optical Rotation | [α]D²⁰ = +54 to +58º (c=1 in H₂O, 24 hours) | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches.

| Synonym |

| 3-O-Methylglucopyranose |

| 3-O-Methyl-D-glucose |

| 3-O-Methyl-α-D-glucopyranose |

| 3-O-Methylglucose |

| NSC 62383 |

| NSC 61740 |

| 3-OME-D-GLC |

Applications in Research and Drug Development

The primary utility of this compound stems from its interaction with glucose transport systems without undergoing glycolysis. This property is exploited in several research areas:

-

Studying Glucose Transport: It is widely used to measure the rate of glucose uptake in various cell types and tissues, providing insights into normal physiology and disease states like diabetes and cancer.[4]

-

Investigating Insulin (B600854) Signaling: As glucose transport is a key endpoint of the insulin signaling cascade, this compound is used to probe the functionality of this pathway, particularly the translocation of GLUT4 transporters.[2][5]

-

Drug Development: It serves as a precursor or building block in the synthesis of more complex glycosides and other carbohydrate-based molecules with potential therapeutic applications.[3][6]

-

Diagnostic Research: Its transport across the blood-brain barrier via GLUT1 transporters has led to its use in diagnosing Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[7]

Experimental Protocols

In Vitro Glucose Uptake Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol describes a common method for measuring glucose uptake in cultured cells, such as adipocytes or muscle cells, to assess insulin sensitivity.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Bovine Serum Albumin (BSA)

-

Insulin

-

Radiolabeled 3-O-[¹⁴C]methyl-D-glucose

-

Unlabeled 3-O-Methyl-D-glucose

-

Phloridzin (glucose transport inhibitor)

-

Scintillation fluid

-

Lysis buffer (e.g., 0.1% SDS)

Procedure:

-

Cell Preparation: Differentiate cells to the desired phenotype (e.g., mature adipocytes).

-

Serum Starvation: Wash cells once with KRH buffer and then incubate in KRH buffer containing 0.5% BSA for at least 2 hours to serum starve the cells.

-

Insulin Stimulation: Wash the cells with KRH buffer. Add KRH buffer with 0.5% BSA, and for stimulated wells, add insulin to a final concentration of 10 nM. Incubate for 10 minutes.

-

Glucose Uptake: Add radiolabeled 3-O-[¹⁴C]methyl-D-glucose to a final concentration of 0.1 µCi/mL. Incubate for 5 minutes.

-

Termination of Uptake: Aspirate the media and wash the cells three times with ice-cold 1x PBS to stop the uptake.

-

Cell Lysis: Lyse the cells in 0.5 mL/well of 0.1% SDS and rock for 30 minutes.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Normalization: Determine the protein concentration of the cell lysates (e.g., using a BCA protein assay) to normalize the glucose uptake data.

Workflow Diagram for In Vitro Glucose Uptake Assay:

Synthesis of Glycosides using this compound

This compound can be used as a starting material for the synthesis of more complex carbohydrates. The following is a generalized workflow for the synthesis of a simple glycoside.

Generalized Synthetic Workflow:

Signaling Pathway Context: Insulin-Stimulated Glucose Uptake

The biological relevance of this compound as a research tool is best understood in the context of the insulin signaling pathway that regulates glucose uptake.

Simplified Insulin Signaling Pathway:

Conclusion

This compound is an indispensable tool for researchers investigating glucose metabolism and developing novel therapeutics. Its well-defined chemical properties and its role as a non-metabolizable glucose analog allow for precise and reproducible experimental outcomes. The protocols and pathways detailed in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

- 1. goldbio.com [goldbio.com]

- 2. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of methyl 3-O-(alpha-D-glucopyranosyl)-7-O-(L-glycero-alpha-D- manno-heptopyranosyl)-L-glycero-alpha-D-manno-heptopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Stability of 3-O-Methyl-D-glucose in Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucose (3-OMG) is a synthetic monosaccharide and a structural analog of D-glucose. It has been widely adopted in biomedical research as a tool to study glucose transport mechanisms across cell membranes.[1] A key characteristic of 3-OMG is its high metabolic stability, meaning it is largely unmetabolized within biological tissues. This property allows researchers to investigate glucose transport processes independently of subsequent metabolic pathways, such as glycolysis.[2] This technical guide provides a comprehensive overview of the metabolic stability of 3-OMG in various tissues, detailing quantitative data, experimental protocols, and the cellular transport pathways it utilizes.

Data Presentation: Quantitative Metabolic Stability of 3-O-Methyl-D-glucose

The metabolic inertness of 3-O-Methyl-D-glucose has been quantitatively assessed in several in vivo and in vitro studies. The following tables summarize key data on its recovery and distribution in various tissues, primarily from studies conducted in rats.

Table 1: In Vivo Recovery of Unmetabolized [¹⁴C]3-O-Methyl-D-glucose in Rat Tissues

| Tissue | % of Total ¹⁴C Recovered as Unmetabolized 3-OMG | Experimental Condition | Reference |

| Brain | 97 - 100% | Intravenous administration, 60 min post-injection | [3][4] |

| Plasma | > 99% | Intravenous administration, 60 min post-injection | [3][4] |

| Heart | > 90% (specifically 94-97%) | Intravenous administration, 60 min post-injection | [3][4] |

| Liver | > 90% (specifically 93-96%) | Intravenous administration, 60 min post-injection | [3][4] |

Note: Small amounts of acidic products (1-3% in brain, 3-6% in heart, and 4-7% in liver) were detected, but these were not found to be a result of phosphorylation by brain homogenates.[3][4]

Table 2: Distribution Space of 3-O-Methyl-D-glucose in Rat Tissues

| Tissue | Distribution Space | Reference |

| Brain | 0.52 | [3] |

| Heart | 0.52 | [3] |

| Liver | 0.75 | [3] |

The distribution space reflects the volume of tissue fluid in which 3-OMG is distributed.

Experimental Protocols

This section details the methodologies for key experiments used to assess the metabolic stability of 3-O-Methyl-D-glucose.

Protocol 1: In Vivo Metabolic Stability of [¹⁴C]3-O-Methyl-D-glucose in Rats

Objective: To determine the extent of 3-OMG metabolism in various tissues following intravenous administration.

Materials:

-

Male Sprague-Dawley rats

-

[¹⁴C]3-O-Methyl-D-glucose (radiolabeled in either the methyl or glucose moiety)

-

Anesthetic (e.g., isoflurane)

-

Saline solution

-

Syringes and infusion pump

-

Tissue homogenization buffer

-

Perchloric acid

-

Potassium hydroxide (B78521) (KOH)

-

Anion-exchange and cation-exchange chromatography columns

-

Scintillation counter and vials

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the femoral artery and vein for blood sampling and infusion, respectively.

-

Administration of [¹⁴C]3-OMG: Administer [¹⁴C]3-OMG via either an intravenous pulse injection or a programmed infusion designed to maintain a constant arterial concentration.

-

Blood and Tissue Collection: At a predetermined time point (e.g., 60 minutes post-administration), collect blood samples and euthanize the animal. Immediately dissect the brain, heart, and liver, and freeze them in liquid nitrogen to halt metabolic activity.

-

Tissue Homogenization and Extraction: Homogenize the frozen tissues in a suitable buffer. Precipitate proteins by adding perchloric acid and centrifuge to collect the supernatant. Neutralize the supernatant with KOH.

-

Separation of Metabolites: Use anion-exchange chromatography to separate acidic metabolites from the neutral, unmetabolized [¹⁴C]3-OMG. Cation-exchange chromatography can be used to separate any basic metabolites.

-

Quantification: Measure the radioactivity in the different fractions using a liquid scintillation counter to determine the percentage of metabolized versus unmetabolized 3-OMG.

-

HPLC Analysis: Further confirm the identity of the radiolabeled compounds in each fraction using HPLC coupled with a radioactivity detector.

Protocol 2: In Vitro Phosphorylation Assay in Brain Homogenates

Objective: To assess the potential for phosphorylation of 3-OMG by brain enzymes.

Materials:

-

Rat brain tissue

-

Homogenization buffer

-

[¹⁴C]3-O-Methyl-D-glucose

-

[U-¹⁴C]glucose (as a positive control)

-

ATP and Mg²⁺ solution

-

Reaction buffer (e.g., triethanolamine (B1662121) buffer)

-

Perchloric acid

-

Anion-exchange chromatography columns

-

Scintillation counter

Procedure:

-

Preparation of Brain Homogenate: Homogenize fresh or frozen rat brain tissue in a cold buffer and centrifuge to obtain a supernatant containing the cytosolic enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the brain homogenate, reaction buffer, ATP, Mg²⁺, and either [¹⁴C]3-OMG or [U-¹⁴C]glucose.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Separation and Quantification: Separate the phosphorylated (acidic) products from the unreacted (neutral) substrate using anion-exchange chromatography. Quantify the radioactivity in each fraction to determine the percentage of phosphorylation.

Signaling Pathways and Experimental Workflows

Glucose Transport Pathway

3-O-Methyl-D-glucose is transported across cell membranes by the same transporters as D-glucose, primarily the GLUT (facilitated diffusion) and SGLT (sodium-glucose cotransport) families of proteins. Since 3-OMG is not metabolized, it does not proceed into glycolysis.

Caption: Transport mechanism of 3-O-Methyl-D-glucose via GLUT and SGLT.

Experimental Workflow for In Vivo Metabolic Stability Assessment

The following diagram illustrates the typical workflow for an in vivo study to determine the metabolic stability of 3-OMG.

Caption: Workflow for in vivo metabolic stability study of 3-OMG.

Conclusion

The available evidence strongly supports the high metabolic stability of 3-O-Methyl-D-glucose in a variety of tissues, including the brain, heart, and liver.[3][4] While a very small percentage may be converted to acidic products, it is not phosphorylated by brain hexokinase and remains largely intact in vivo.[3] This characteristic, combined with its ability to utilize the same transport systems as D-glucose, solidifies its role as an invaluable tool for researchers studying glucose transport and its regulation in both physiological and pathological states. The detailed protocols provided in this guide offer a framework for conducting robust studies to further investigate the pharmacokinetics and tissue distribution of this important research compound.

References

- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Glucose transporter - Wikipedia [en.wikipedia.org]

- 4. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 3-O-Methyl-D-glucopyranose: A Technical Guide to a Key Glucose Analogue in Research and Drug Development

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Glucose Analogue, 3-O-Methyl-D-glucopyranose

This in-depth technical guide provides a comprehensive overview of this compound (3-O-MG), a pivotal tool in the study of glucose transport and metabolism. As a non-metabolizable analogue of glucose, 3-O-MG serves as an invaluable probe for elucidating the mechanisms of glucose transporters, investigating insulin (B600854) signaling pathways, and exploring the metabolic vulnerabilities of various diseases, including diabetes and cancer. This document details the biochemical properties, transport kinetics, and experimental applications of 3-O-MG, offering a critical resource for professionals in biomedical research and pharmaceutical development.

Introduction: The Significance of a Non-Metabolizable Glucose Analogue

This compound is a synthetic derivative of D-glucose characterized by the substitution of the hydroxyl group at the C-3 position with a methyl group.[1][2] This structural modification prevents its phosphorylation by hexokinase, the initial and committing step of glycolysis.[2] Consequently, 3-O-MG is transported into cells via the same facilitative glucose transporters (GLUTs) as D-glucose but is not subsequently metabolized, making it an ideal tracer for studying glucose transport kinetics independent of downstream metabolic events.[3][4] Its applications span from fundamental research in cellular metabolism to the diagnosis of glucose transporter deficiencies and the evaluation of therapeutic agents targeting glucose uptake.[5]

Physicochemical and Biochemical Properties

This compound is a white crystalline powder with good solubility in water.[6] Its key biochemical feature is its recognition and transport by facilitative glucose transporters, followed by its intracellular accumulation without metabolic alteration. This metabolic stability has been confirmed in various tissues, including the brain, heart, and liver, where the vast majority of the compound remains unmetabolized.[7]

Transport Kinetics of this compound

The transport of 3-O-MG across the cell membrane is a carrier-mediated process that follows Michaelis-Menten kinetics. The affinity (Km) and maximum velocity (Vmax) of 3-O-MG transport vary depending on the specific glucose transporter isoform and the cell type being investigated.

Table 1: Kinetic Parameters of this compound Transport via GLUT1 and GLUT4

| Transporter | Cell Type/System | Km (mM) | Vmax | Reference |

| GLUT1 | 3T3-L1 adipocytes | ~20 | - | [3] |

| GLUT1 | Xenopus oocytes | 26.2 | 3.5 nmol/min/cell | [8] |

| GLUT1 | Human erythrocytes | - | - | [8] |

| GLUT4 | 3T3-L1 adipocytes | ~7 | - | [3] |

| GLUT4 | Xenopus oocytes | 4.3 | 0.7 nmol/min/cell | [8] |

| - | Human polymorphonuclear leukocytes | ~4 | - | [9] |

Note: Vmax values are reported in various units depending on the experimental system and are not directly comparable without normalization.

As a glucose analogue, 3-O-MG acts as a competitive inhibitor of D-glucose transport. While specific inhibitory constant (Ki) values for 3-O-MG against various GLUT transporters are not extensively reported, its competitive nature is a fundamental aspect of its utility in transport studies. For instance, tricyclic antidepressants have been shown to non-competitively displace cytochalasin B binding to GLUT1 with Ki values in the millimolar range, indicating an interaction with the transporter that can be probed.[8]

Experimental Applications and Protocols

The primary application of 3-O-MG is in the measurement of glucose transport activity. Radiolabeled 3-O-MG (typically with ³H or ¹⁴C) is commonly used in glucose uptake assays in a variety of cell types, including adipocytes, muscle cells, and erythrocytes.[4][10]

Detailed Protocol: 3-O-Methyl-D-glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a typical procedure for measuring insulin-stimulated glucose transport in differentiated 3T3-L1 adipocytes using radiolabeled 3-O-MG.

Materials:

-

Differentiated 3T3-L1 adipocytes (cultured in 12- or 24-well plates)

-

Krebs-Ringer-HEPES (KRH) buffer (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) supplemented with 0.1% BSA

-

Insulin solution (e.g., 10 µM stock in KRH buffer)

-

[³H]-3-O-Methyl-D-glucose (stock solution, e.g., 1 mCi/mL)

-

Unlabeled 3-O-Methyl-D-glucose

-

Cytochalasin B solution (e.g., 5 mM stock in DMSO)

-

0.5 M NaOH

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Serum Starvation: Wash differentiated 3T3-L1 adipocytes twice with warm KRH buffer. Incubate the cells in KRH buffer for 2-4 hours at 37°C to serum starve and establish a basal state.

-

Insulin Stimulation: Treat the cells with or without a final concentration of 100 nM insulin in KRH buffer for 20-30 minutes at 37°C. Include a set of wells for non-specific uptake control, which will be treated with cytochalasin B.

-

Initiation of Glucose Uptake: Add KRH buffer containing [³H]-3-O-MG (final concentration typically 0.1-0.5 mM, with a specific activity of ~0.5 µCi/mL) to each well. For non-specific uptake control wells, add cytochalasin B (final concentration 10-20 µM) 15 minutes prior to the addition of the radiolabeled 3-O-MG.

-

Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. It is crucial that the uptake is measured during the initial linear phase.[4]

-

Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to stop the transport process.

-

Cell Lysis: Add 0.5 M NaOH to each well to lyse the cells and solubilize the incorporated radioactivity.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the protein concentration in parallel wells for normalization. Subtract the non-specific uptake (counts from cytochalasin B-treated wells) from all other measurements. Express the results as pmol or nmol of 3-O-MG taken up per mg of protein per minute.

Visualizing the Role of 3-O-MG in Cellular Pathways

Graphviz diagrams can be used to illustrate the signaling pathways and experimental workflows where 3-O-MG is a key component.

Insulin Signaling Pathway Leading to GLUT4 Translocation

The following DOT script generates a diagram of the insulin signaling cascade that results in the translocation of GLUT4 to the plasma membrane, a process that can be quantified using 3-O-MG uptake assays.

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for a 3-O-MG Glucose Uptake Assay

This DOT script visualizes the key steps in a typical 3-O-MG uptake experiment.

Caption: Workflow for a radiolabeled 3-O-MG glucose uptake assay.

Applications in Drug Development and Disease Research

The ability to directly measure glucose transport makes 3-O-MG a powerful tool in drug development. It is used to screen for compounds that modulate glucose uptake, which is of particular interest in the context of metabolic diseases and cancer.

-

Diabetes and Metabolic Syndrome: 3-O-MG is instrumental in studying insulin resistance. By measuring insulin-stimulated 3-O-MG uptake in adipocytes and muscle cells, researchers can assess the efficacy of potential insulin-sensitizing drugs.

-

Oncology: Many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation (the Warburg effect). 3-O-MG can be used to identify and characterize inhibitors of glucose transport as potential anti-cancer agents.[11] Studies have explored the transport kinetics of glucose analogues in various cancer cell lines to identify therapeutic targets.

-

Neurological Disorders: Glucose transport across the blood-brain barrier and into neurons is critical for brain function. 3-O-MG is used to study glucose transporter deficiencies, such as GLUT1 deficiency syndrome, and to investigate the effects of neurological drugs on brain glucose metabolism.[5]

Conclusion

This compound remains a cornerstone in the study of cellular glucose metabolism. Its unique property as a transportable but non-metabolizable glucose analogue provides a clear window into the intricate processes of glucose transport. For researchers in academia and the pharmaceutical industry, a thorough understanding of its properties, kinetics, and experimental applications is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutics targeting glucose metabolism. This guide serves as a foundational resource to facilitate these endeavors.

References

- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]

- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose Uptake Assays | Revvity [revvity.co.jp]

- 5. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The inhibition of GLUT1 glucose transport and cytochalasin B binding activity by tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facilitated transport of 3-O-methyl-D-glucose in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Dual Role of 3-O-Methyl-D-glucopyranose in Plant Carbohydrate Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-O-Methyl-D-glucopyranose (3-OMG), a synthetic analog of glucose, has long been a pivotal tool in dissecting the intricacies of carbohydrate transport and signaling in plants. Initially considered a non-metabolizable transport marker, recent evidence has unveiled a more complex role for 3-OMG, revealing its phosphorylation by hexokinases, albeit at a significantly lower efficiency than glucose. This whitepaper provides an in-depth technical guide on the multifaceted role of 3-OMG in plant carbohydrate metabolism. It consolidates quantitative data on its transport and phosphorylation, details key experimental protocols for its study, and presents diagrams of the signaling pathways it helps to elucidate. This guide is intended to be a comprehensive resource for researchers leveraging 3-OMG to unravel the complexities of sugar sensing, signaling, and metabolism in plants.

Introduction

Sugars are not only the primary source of energy for plants but also act as crucial signaling molecules that regulate growth, development, and stress responses. To understand these complex processes, researchers often employ sugar analogs that are structurally similar to natural sugars but have modified metabolic fates. This compound (3-OMG) is one such analog that has been instrumental in studying hexose (B10828440) transport and signaling. Its utility stems from its recognition by hexose transporters, allowing it to enter the cell, while its methyl group at the C-3 position was thought to prevent its subsequent metabolism.

This guide explores the established and emerging roles of 3-OMG in plant carbohydrate metabolism, with a focus on its transport, phosphorylation, and its application as a tool to dissect sugar signaling pathways.

Transport of this compound

3-OMG is readily transported across the plant cell membrane by hexose transporters. It acts as a competitive inhibitor of glucose uptake, indicating that it utilizes the same transport machinery.[1] This property has made 3-OMG a valuable tool for characterizing hexose transport kinetics and for isolating transport mutants.

While specific kinetic parameters for 3-OMG transport in plants are not extensively documented in readily available literature, studies in various plant systems have consistently demonstrated its carrier-mediated uptake.[1] The curve relating its entry to the external concentration suggests a carrier-mediated mechanism, and it has been shown to be re-absorbed against a concentration gradient in carrot discs.[1]

Phosphorylation and Metabolism of this compound

For a long time, 3-OMG was considered a non-metabolizable glucose analog that is not phosphorylated by hexokinase.[2][3] However, compelling evidence has demonstrated that 3-OMG is, in fact, phosphorylated in plant cells to form this compound-6-phosphate (3-OMG-6P).[4][5][6] This phosphorylation is catalyzed by hexokinase, the first enzyme in the glycolytic pathway.

Despite being a substrate, the efficiency of 3-OMG phosphorylation by plant hexokinases is drastically lower than that of glucose.[4][5] The phosphorylated product, 3-OMG-6P, accumulates within the cell as it is not a substrate for downstream metabolic pathways like glycolysis.[4][5] Consequently, 3-OMG does not serve as a respiratory substrate and does not support plant growth or biosynthesis.[4][5][6]

Quantitative Data on Hexokinase Activity

The kinetic parameters of maize root tip hexokinase for 3-OMG compared to glucose and mannose highlight the significant difference in phosphorylation efficiency.

| Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

| D-Glucose | 0.12 ± 0.02 | 120 ± 10 | 1000 |

| D-Mannose | 0.15 ± 0.03 | 110 ± 10 | 733 |

| 3-O-Methyl-D-glucose | 35 ± 5 | 0.4 ± 0.1 | 0.011 |

Table 1: Kinetic parameters of maize root tip hexokinase for different hexoses. Data adapted from Cortès et al., 2003.[4]

The catalytic efficiency of hexokinase for 3-OMG is approximately five orders of magnitude lower than for glucose.[4][5] This inefficient phosphorylation is a critical factor in its role as a signaling molecule.

Role in Elucidating Sugar Signaling Pathways

The unique properties of 3-OMG—being transported into the cell but only minimally phosphorylated—make it an excellent tool to differentiate between sugar signaling pathways that are dependent on, or independent of, hexokinase activity and subsequent metabolism.

Hexokinase-Dependent Signaling Pathway

In plants, hexokinase (HXK) acts as a glucose sensor.[7] The HXK-dependent signaling pathway is thought to be initiated by the conformational change induced upon glucose binding and phosphorylation. This signaling cascade leads to the regulation of gene expression, affecting processes like photosynthesis and senescence.[7] Because 3-OMG is a very poor substrate for HXK, it generally does not trigger a strong sugar signal through this pathway.[4][5] This observation supports the hypothesis that efficient phosphorylation by hexokinase is a prerequisite for initiating a downstream signal.

Hexokinase-Independent Signaling Pathway

The use of 3-OMG has also provided evidence for the existence of hexokinase-independent sugar signaling pathways. In some instances, sugar responses can be triggered by glucose analogs that are not phosphorylated by hexokinase. These pathways may involve other sugar sensors, such as membrane-bound receptors.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of 3-OMG in plants.

3-O-Methyl-D-glucose Uptake Assay

This protocol is designed to measure the transport of 3-OMG into plant cells, often using protoplasts or cell suspension cultures.

Materials:

-

Plant protoplasts or cell suspension culture

-

Radiolabeled [¹⁴C]3-O-Methyl-D-glucose

-

Incubation buffer

-

Ice-cold wash buffer

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Prepare plant cells and resuspend in incubation buffer.

-

Initiate the uptake by adding [¹⁴C]3-OMG at desired concentrations. For competition assays, include unlabeled glucose or other sugars.

-

At specific time points, terminate the uptake by rapidly filtering the cells and washing them with ice-cold wash buffer to remove extracellular radioactivity.

-

Lyse the cells to release intracellular contents.

-

Add scintillation cocktail to the cell lysate and measure radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate for normalization.

-

Calculate the rate of uptake and, if applicable, determine the kinetic parameters (Km and Vmax) by plotting uptake rates against a range of 3-OMG concentrations.

Hexokinase Activity Assay with 3-O-Methyl-D-glucose

This assay measures the phosphorylation of 3-OMG by plant hexokinases. Due to the low activity, a sensitive detection method is required. A coupled enzymatic assay is commonly used.

Principle: The phosphorylation of 3-OMG by hexokinase produces 3-OMG-6P and ADP. The production of ADP can be coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Plant protein extract containing hexokinase

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

3-O-Methyl-D-glucose

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, 3-OMG, ATP, PEP, and NADH.

-

Add the coupling enzymes PK and LDH.

-

Initiate the reaction by adding the plant protein extract.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of ADP production, which is stoichiometric to the rate of 3-OMG phosphorylation.

-

Perform control reactions without 3-OMG or without the plant extract to account for background ATPase activity and non-specific NADH oxidation.

Extraction and Quantification of 3-O-Methyl-D-glucose-6-phosphate

This protocol describes the extraction of phosphorylated metabolites from plant tissue and their quantification, for which Nuclear Magnetic Resonance (NMR) is a powerful technique.

Materials:

-

Plant tissue incubated with 3-OMG

-

Liquid nitrogen

-

Perchloric acid or ethanol for extraction

-

Neutralizing agent (e.g., KOH)

-

NMR spectrometer

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites using ice-cold perchloric acid or ethanol.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Neutralize the extract.

-

Analyze the extract using ³¹P and ¹³C NMR spectroscopy.

-

Identify the signals corresponding to 3-OMG-6P based on their characteristic chemical shifts.[4]

-

Quantify the amount of 3-OMG-6P by integrating the corresponding NMR signals relative to an internal standard.

Conclusion

This compound remains an indispensable tool for plant carbohydrate research. While its role as a simple, non-metabolizable glucose analog has been revised to include inefficient phosphorylation by hexokinases, this new understanding has added a layer of sophistication to its application. By carefully considering its transport, phosphorylation, and metabolic fate, researchers can continue to leverage 3-OMG to effectively probe the distinct mechanisms of hexose transport and to dissect the complex, multifaceted nature of sugar signaling in plants. This technical guide provides a consolidated resource to aid in the design and interpretation of experiments utilizing this versatile molecule, ultimately contributing to a deeper understanding of plant carbohydrate metabolism and its regulation.

References

- 1. Transport of 3-o-Methylglucose Into and Out of Storage Cells of Daucus carota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 3. Hexokinase activity alters sugar-nucleotide formation in maize root homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In plants, 3-O-methylglucose is phosphorylated by hexokinase but not perceived as a sugar [agris.fao.org]

- 7. Glucose Signaling Through Nuclear Hexokinase1 Complex in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Journey of 3-O-Methyl-D-glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic monosaccharide analogue of D-glucose characterized by a methyl group at the C-3 position of the glucopyranose ring. This structural modification renders it largely resistant to metabolic degradation within most biological systems, making it an invaluable tool for probing glucose transport and metabolism.[1][2] Unlike glucose, 3-OMG is typically not phosphorylated by hexokinase following its transport into the cell, thus it does not enter the major glycolytic pathways.[1] This property allows for the specific investigation of glucose transporter (GLUT) activity and the kinetics of glucose uptake, independent of downstream metabolic events.[3] This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, with a focus on its transport, limited metabolism, and its role as an inhibitor of glucose-related processes.

Biochemical Pathways and Interactions

The primary biochemical event involving this compound is its transport across the plasma membrane via glucose transporters. Once intracellular, it is not a substrate for glycolysis. However, it can competitively inhibit the transport and phosphorylation of glucose.

Glucose and this compound Transport and Initial Metabolism

The diagram below illustrates the competitive transport of glucose and this compound into a cell and the subsequent inhibition of glucose phosphorylation by this compound.

Caption: Competitive transport and inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the transport and metabolism of this compound.

Table 1: Transport Kinetics of this compound

| Cell/Tissue Type | Transport System | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Adipocytes | GLUT4 | 5-10 | Not Specified | - |

| Human Erythrocytes | GLUT1 | 1.5-2.5 | Not Specified | - |

Note: Vmax values are often reported in varying units and experimental conditions, making direct comparison challenging.

Table 2: Metabolism of this compound in Rat Tissues

| Tissue | % Unmetabolized (after 1 hour) | % Metabolized to Acidic Products | Reference |

| Brain | 97-100 | 1-3 | [3] |

| Heart | >90 | 3-6 | [3] |

| Liver | >90 | 4-7 | [3] |

| Plasma | >99 | <1 | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: 3-O-Methyl-D-glucose Uptake Assay in Adipocytes

This protocol outlines the measurement of glucose transport in adipocytes using radiolabeled 3-O-Methyl-D-glucose.

Workflow for 3-O-Methyl-D-glucose Uptake Assay

Caption: Experimental workflow for a 3-O-Methyl-D-glucose uptake assay.

Materials:

-

Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 0.6 mM Na2HPO4, 0.4 mM NaH2PO4, 10 mM HEPES, pH 7.4)

-

[3H]-3-O-Methyl-D-glucose

-

Insulin

-

Phloretin

-

0.1 M NaOH or 1% SDS for cell lysis

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes in 12-well plates.

-

Wash the cells twice with KRH buffer.

-

Incubate the cells in KRH buffer for 2 hours at 37°C for serum starvation.

-

Treat the cells with or without a final concentration of 100 nM insulin for 30 minutes at 37°C to stimulate glucose uptake.

-

Initiate glucose uptake by adding KRH buffer containing [3H]-3-O-Methyl-D-glucose (final concentration ~0.1 µCi/mL) and unlabeled 3-O-Methyl-D-glucose (final concentration 10 µM). Incubate for 10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer containing 200 µM phloretin.

-

Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.

-

Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate for normalization of the data.

Protocol 2: Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol describes the static incubation of pancreatic islets to measure insulin secretion in response to glucose and the inhibitory effect of this compound.[4][5][6]

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4

-

Glucose solutions in KRB buffer (e.g., 2.8 mM and 16.7 mM)

-

This compound solution in KRB buffer

-

Acid-ethanol solution (0.18 M HCl in 70% ethanol) for insulin extraction

-

Insulin ELISA kit

Procedure:

-

Isolate pancreatic islets from mice or rats using a standard collagenase digestion method.

-

Pre-incubate batches of 10-15 size-matched islets in KRB buffer containing 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate.

-

Transfer the islets to a 24-well plate with fresh KRB buffer containing:

-

Basal glucose (2.8 mM)

-

High glucose (16.7 mM)

-

High glucose (16.7 mM) + this compound (e.g., 20 mM)

-

-

Incubate the islets for 1 hour at 37°C.

-

At the end of the incubation, collect the supernatant for measurement of secreted insulin.

-

To measure total insulin content, lyse the islets by adding acid-ethanol solution.

-

Quantify the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.

-

Express the secreted insulin as a percentage of the total insulin content.

Conclusion

This compound serves as a critical tool in metabolic research, primarily due to its characteristics as a transportable but non-metabolizable glucose analogue. While it does not participate in classical biochemical pathways as a substrate, its interactions with glucose transporters and its inhibitory effects on glucose phosphorylation provide valuable insights into the regulation of glucose homeostasis. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies of glucose metabolism and related diseases. Further research is warranted to elucidate the precise chemical nature of the minor acidic metabolites of this compound and to determine the specific inhibition constants (Ki) for its interaction with hexokinase and glucokinase in various tissues.

References

- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Static insulin secretion analysis of isolated islets [protocols.io]

- 5. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-O-Methyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and key experimental considerations for 3-O-Methyl-D-glucopyranose. The content is intended to support researchers and professionals in drug development and other scientific fields who utilize this non-metabolizable glucose analog.

Chemical and Physical Properties

This compound is a monosaccharide derivative widely used in biomedical research as a tool to study glucose transport mechanisms.[1] Its key characteristic is that it is transported into cells by glucose transporters (GLUTs) but is not subsequently metabolized, allowing for the specific investigation of transport kinetics.

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 13224-94-7 | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 167-169 °C | |

| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless | |

| Optical Rotation | [α]25/D 55 to 57 °, c = 1% (w/v) in water + trace NH₄OH |

Safety and Hazard Information

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.[2] The toxicological properties of this compound have not been fully investigated.

Hazard Identification

-

GHS Classification: Not classified.[2]

-

Potential Health Effects:

-

Eye: May cause eye irritation.

-

Skin: May cause skin irritation.

-

Ingestion: May cause irritation of the digestive tract.

-

Inhalation: May cause respiratory tract irritation.

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3. Avoid dust formation.

-

Environmental Precautions: Do not let product enter drains.

-

Spill Cleanup: Sweep up, then place into a suitable container for disposal. Provide ventilation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Handling

-

Wash thoroughly after handling.

-

Use with adequate ventilation.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

Storage

-

Store in a tightly closed container.

-

Recommended storage temperature is 4°C.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Incompatible Materials: Strong oxidizing agents.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |